N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide
Description
The compound N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide features a dihydropyrimidin-4-one core substituted with:
- A phenyl group at position 1.
- A hydroxy group at position 4.
- An acetamide moiety at position 3.
- A sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl chain at position 2.
Its molecular formula is C₂₁H₁₉N₃O₅S (molar mass: 425.46 g/mol).
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1-phenylpyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H19N3O5S/c1-13(25)22-18-19(27)23-21(24(20(18)28)15-6-4-3-5-7-15)30-12-17(26)14-8-10-16(29-2)11-9-14/h3-11,27H,12H2,1-2H3,(H,22,25) |
InChI Key |
YOKWGROFMSLUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts such as palladium or copper to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process.
Chemical Reactions Analysis
N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
N~1~-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential side effects.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO-1-PHENYL-1,4-DIHYDRO-5-PYRIMIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The specific pathways involved depend on the biological context and the particular targets of interest.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the literature:
Key Observations:
- Lipophilicity: The target compound’s methoxyphenyl group increases hydrophobicity compared to the allyl () or phenoxy () substituents.
- Bioactivity Potential: Sulfanyl-acetamide derivatives (e.g., ) are associated with antimicrobial and anticancer activities. The thienopyrimidinone core in may enhance π-π stacking in target binding .
- Synthetic Complexity : The target compound’s methoxyphenyl-oxoethyl-sulfanyl chain likely requires multi-step synthesis, contrasting with simpler alkyl/aryl substitutions in analogs .
Biological Activity
N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidines, which are known for various biological activities. Its structure includes a hydroxyl group, a methoxyphenyl moiety, and a sulfanyl group, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO has been linked to therapeutic effects in autoimmune diseases and cardiovascular disorders .
Biological Activity Overview
Case Studies and Research Findings
- Inhibition of Myeloperoxidase
- Anticonvulsant Evaluation
- Antidiabetic Properties
Pharmacological Profiles
The pharmacological profile of this compound indicates a multifaceted approach to treatment across various disease states:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
